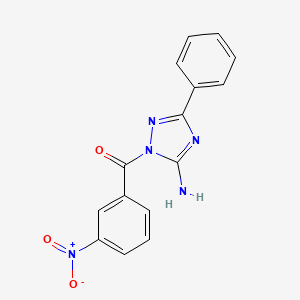
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug discovery, catalysis, and material science.
Mécanisme D'action
The mechanism of action of 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves the interaction of the molecule with specific targets in the cell. The nitro group in the molecule acts as an electron-withdrawing group, leading to the destabilization of the target molecule. Additionally, the triazole ring in the molecule allows for the formation of hydrogen bonds with the target molecule, leading to the inhibition of its activity. The exact mechanism of action of this compound varies depending on the target molecule and requires further investigation.
Biochemical and Physiological Effects:
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, this molecule has been reported to exhibit antibacterial and antifungal activity, leading to the inhibition of bacterial and fungal growth. The exact biochemical and physiological effects of this compound require further investigation to determine its potential applications in various fields.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments include its unique structure, which allows for the interaction with specific targets in the cell. Additionally, this compound has shown promising activity against various targets, making it a potential candidate for drug discovery and catalysis. However, the limitations of using this compound in lab experiments include its moderate yield during synthesis, which requires further optimization to improve the efficiency of the process.
Orientations Futures
There are several future directions for the research on 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine. In drug discovery, this molecule can be further optimized to improve its activity against specific targets, leading to the development of novel drugs with high efficacy. Additionally, this compound can be used to synthesize functional materials with unique optical and electronic properties, leading to the development of novel materials with potential applications in various fields. Further investigation is required to determine the exact mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a promising compound with potential applications in drug discovery, catalysis, and material science. The unique structure of this molecule allows for the interaction with specific targets in the cell, leading to its potential applications in various fields. Further investigation is required to determine the exact mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis method of 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves the reaction between 3-nitrobenzoyl chloride and phenyl triazole in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the triazole ring, resulting in the formation of the desired product. The yield of this reaction is moderate, and further optimization is required to improve the efficiency of the synthesis.
Applications De Recherche Scientifique
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has shown potential applications in various fields of scientific research. In drug discovery, this molecule has been reported to exhibit promising activity against cancer cells, bacteria, and fungi. The unique structure of this compound allows it to interact with specific targets in the cell, leading to the inhibition of cell growth and proliferation. Additionally, this molecule has shown potential as a catalyst in organic reactions, leading to the formation of complex molecules with high efficiency. In material science, this compound has been used to synthesize functional materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3/c16-15-17-13(10-5-2-1-3-6-10)18-19(15)14(21)11-7-4-8-12(9-11)20(22)23/h1-9H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDPMQKSXIKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)

![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
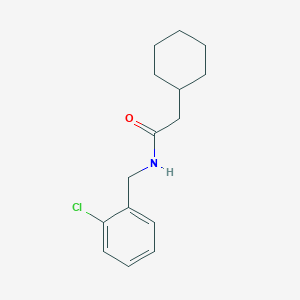
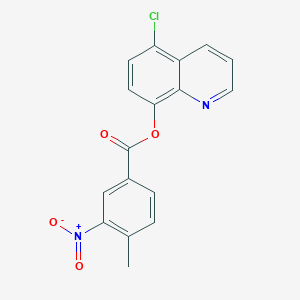
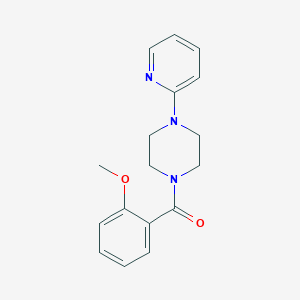
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)
![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)
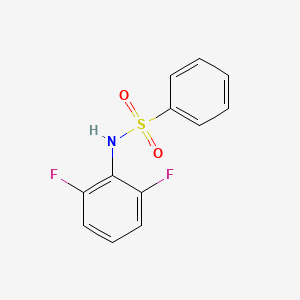
![4-methyl-3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5843889.png)